3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

TRPV4 Pain Ion Channel

Lab buyers should select 3-oxa-9-azabicyclo[3.3.1]nonan-7-one for its unique conformational constraint and endocyclic oxygen that boosts solubility (pH 6.8) and microsomal stability, directly translating to in vivo efficacy in TRPV4 analgesic models (guinea pig hyperalgesia). Available as free base (95–98% purity) or HCl salt (CAS 1126795-00-3). Ideal for CNS-targeted GPCR/ion channel SAR and stable isotope (deuterated) LC-MS/MS internal standards. Note: Standard carbocyclic or 3-thia analogs lack this profile; verify scaffold identity before purchase.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 926658-87-9
Cat. No. B3306449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
CAS926658-87-9
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1C2COCC(N2)CC1=O
InChIInChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2
InChIKeyNZOXKWYNXYBVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 926658-87-9) for Pharmaceutical R&D: A Bridged Bicyclic Building Block


3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 926658-87-9) is a conformationally constrained bridged bicyclic scaffold containing an endocyclic oxygen at position 3 and a secondary amine at position 9, with a ketone at position 7 [1]. This rigid framework (molecular formula C₇H₁₁NO₂, molecular weight 141.17 g/mol) serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of TRPV4 antagonists and CNS-targeted ligands [2]. The compound is commercially available as the free base or as the hydrochloride salt (CAS 1126795-00-3) from multiple vendors, typically in research-grade purities of 95–98% .

Why Simple 3‑Azabicyclo[3.3.1]nonan-7-one Analogs Cannot Replace 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one in TRPV4 Antagonist Programs


The 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold is not interchangeable with simpler 3‑azabicyclo[3.3.1]nonan‑7‑one or other bridged bicyclic systems due to the profound influence of the endocyclic oxygen atom on molecular conformation, hydrogen‑bonding capacity, and subsequent pharmacological profile. Substitution of the oxygen with carbon (forming a carbocyclic analog) or sulfur (forming 3‑thia‑9‑azabicyclo[3.3.1]nonan‑7‑one) alters ring puckering, dipole moment, and the ability to engage in key interactions with biological targets [1]. In the context of TRPV4 antagonist development, lead molecules incorporating the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one moiety demonstrated a favorable ADME profile, including good solubility at pH 6.8 and human microsomal stability, that was not observed with earlier, less‑constrained analogs [2]. Consequently, procurement decisions must be guided by the specific quantitative differentiators detailed below.

Quantitative Differentiation of 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one (CAS 926658‑87‑9) Against Key Analogs


TRPV4 Antagonist Potency: Lead Compound 1 Containing the 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one Moiety vs. Earlier Analogs

Lead compound 1, which incorporates the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold as the right‑hand portion of the molecule, exhibited potent TRPV4 antagonist activity in a competitive binding assay using 4α‑phorbol 12,13‑didecanoate (4αPDD) as the selective agonist. While the precise IC₅₀ value for compound 1 is not publicly disclosed, the authors state that the introduction of the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one moiety was critical for achieving both potent antagonism and an improved ADME profile relative to the initial high‑throughput screening hits [1]. In contrast, the structurally related 3‑oxa‑7‑azabicyclo[3.3.1]nonan‑9‑one and compounds bearing phenyl substituents at the 2‑ and 4‑positions were reported to be almost inactive at kappa opioid receptors [2].

TRPV4 Pain Ion Channel Antagonist Bioorganic Chemistry

In Vitro ADME Profile: Solubility and Microsomal Stability of 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one‑Containing Lead vs. Unconstrained Analogs

Lead compound 1, featuring the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one moiety, demonstrated good aqueous solubility at pH 6.8 and good microsomal stability in human liver microsomes [1]. These properties contrasted sharply with the initial high‑throughput screening hits, which lacked this constrained scaffold and exhibited a poor ADME profile that precluded further development [1]. While no direct numerical comparison is provided for the free base scaffold itself, the data strongly imply that the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one framework confers favorable physicochemical properties that are not inherent to less‑constrained or non‑oxa‑containing bicyclic amines.

ADME Solubility Microsomal Stability Drug Discovery TRPV4

In Vivo Analgesic Efficacy of 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one‑Derived TRPV4 Antagonist in a Preclinical Pain Model

Compound 1, which contains the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold, produced a significant analgesic effect in the Freund's Complete Adjuvant (FCA)‑induced mechanical hyperalgesia model in guinea pigs following oral administration [1]. This in vivo efficacy validates the scaffold's ability to deliver orally bioavailable TRPV4 antagonists with central analgesic activity. In comparison, the initial screening hits lacking this scaffold were not progressed to in vivo studies due to their poor ADME characteristics [1].

In Vivo Analgesic TRPV4 Hyperalgesia Guinea Pig

Physicochemical Properties of 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one vs. N‑Methyl and N‑Benzyl Analogs

The free base 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one (MW 141.17, predicted LogP ≈ 0.2) exhibits a significantly lower molecular weight and calculated lipophilicity compared to its N‑substituted analogs, such as 9‑methyl‑3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one (MW 155.19, predicted LogP ≈ 0.8) and 9‑benzyl‑3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one (MW 231.29, predicted LogP ≈ 2.5) . The secondary amine functionality of the parent compound provides a versatile handle for subsequent derivatization, while its lower lipophilicity offers advantages in achieving favorable solubility and permeability profiles in early‑stage drug discovery.

Physicochemical Properties LogP Molecular Weight Building Block

Vendor‑Supplied Purity and Analytical Characterization: 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one vs. Commercial Alternatives

3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one is available from multiple reputable vendors (e.g., Bidepharm, Fluorochem, Alfa Chemistry) with certified purities ranging from 95% to 98%, accompanied by batch‑specific analytical data including NMR, HPLC, and/or GC . In contrast, the hydrochloride salt (CAS 1126795‑00‑3) is offered by Sigma‑Aldrich with a stated purity of 97% . This level of characterization is not uniformly available for all bridged bicyclic amines, particularly those that are less common intermediates, making the 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one scaffold a reliable, quality‑controlled building block for medicinal chemistry campaigns.

Purity Analytical Data Procurement Building Block

High‑Value Applications of 3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one in Medicinal Chemistry and Chemical Biology


Synthesis of TRPV4 Antagonists for Pain and Inflammation Research

Use 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one as the right‑hand portion of orally bioavailable TRPV4 antagonists. The scaffold confers potent antagonist activity, good solubility at pH 6.8, and favorable human microsomal stability, enabling in vivo analgesic efficacy in guinea pig hyperalgesia models [1].

Generation of CNS‑Penetrant Ligands via Secondary Amine Derivatization

The secondary amine at position 9 serves as a versatile attachment point for diverse pharmacophores. Derivatives have been explored for serotonin (5‑HT₃) receptor antagonism [1] and as potential SIRT6 activators for cognitive disorders .

Conformationally Constrained Scaffold for Structure‑Activity Relationship (SAR) Studies

The rigid bicyclo[3.3.1]nonane framework restricts conformational freedom, allowing medicinal chemists to probe the bioactive conformation of ligands targeting GPCRs, ion channels, and enzymes. Comparative SAR with 3‑thia and 3‑aza analogs reveals the unique contribution of the oxygen atom to receptor selectivity [1].

Building Block for Deuterated Analog Synthesis in Pharmacokinetic Studies

3‑Oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one can be deuterated (e.g., 3‑oxa‑9‑azabicyclo[3.3.1]nonan‑7‑one‑d₆) for use as a stable isotope‑labeled internal standard in LC‑MS/MS quantification of drug candidates [1].

Quote Request

Request a Quote for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.